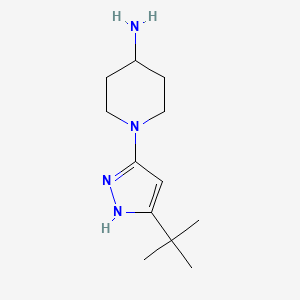
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Substitution with tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Attachment of Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations .
Aplicaciones Científicas De Investigación
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the piperidine ring enhances binding affinity through hydrophobic interactions . These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine can be compared with other pyrazole derivatives such as:
3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound features a chlorophenyl group instead of a piperidine ring, leading to different chemical and biological properties.
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: The presence of a methyl group instead of a piperidine ring results in variations in reactivity and applications.
The uniqueness of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-4-amine lies in its combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological characteristics .
Propiedades
Fórmula molecular |
C12H22N4 |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-8-11(15-14-10)16-6-4-9(13)5-7-16/h8-9H,4-7,13H2,1-3H3,(H,14,15) |
Clave InChI |
KHNKLXBXWXXZFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NN1)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















